1-Azido-4-ethoxybenzene
Overview
Description
Biochemical Analysis
Biochemical Properties
1-Azido-4-ethoxybenzene plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound can interact with various enzymes, proteins, and other biomolecules through its azido group. The azido group can undergo a cycloaddition reaction with alkynes in the presence of a copper catalyst, forming stable triazole linkages. This reaction is highly specific and efficient, making this compound a useful reagent for labeling and modifying biomolecules. Additionally, the ethoxy group can influence the compound’s solubility and reactivity, further enhancing its utility in biochemical applications .
Cellular Effects
This compound has been shown to affect various cellular processes. Its ability to form stable triazole linkages through click chemistry allows it to be used in the study of cell signaling pathways, gene expression, and cellular metabolism. By labeling specific biomolecules, researchers can track and analyze the interactions and functions of these molecules within the cell. This compound can also influence cell function by modifying proteins and other biomolecules, potentially altering their activity and interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with alkynes through the azido group. This reaction, known as the Huisgen cycloaddition, forms a stable triazole linkage. The azido group acts as a reactive site, allowing the compound to bind to specific biomolecules. This binding can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The ethoxy group can also play a role in the compound’s interactions, affecting its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with potential impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can be used to label and track biomolecules without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including changes in cellular function and viability. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. The azido group can be metabolized through reduction or cycloaddition reactions, while the ethoxy group can undergo hydrolysis. These metabolic processes can affect the compound’s activity and function, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function, influencing its overall efficacy in biochemical applications .
Subcellular Localization
This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and organelles. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function can be affected by its subcellular localization, with potential impacts on cellular processes and interactions. Understanding the subcellular distribution of this compound is crucial for optimizing its use in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-ethoxybenzene can be synthesized through a diazotization reaction followed by azidation. The process typically involves the following steps:
Diazotization: An aromatic amine, such as 4-ethoxyaniline, is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form a diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-ethoxybenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Cycloaddition: Typically involves copper(I) catalysts (CuAAC) and alkynes.
Substitution: Reagents such as triphenylphosphine (PPh3) can be used to reduce the azido group to an amine.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Scientific Research Applications
1-Azido-4-ethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Employed in the preparation of bioactive compounds, including HIV-1 protease inhibitors.
Medicine: Investigated for its potential antibacterial and antimalarial properties.
Industry: Utilized in material science for the development of novel polymers and materials.
Mechanism of Action
The mechanism of action of 1-azido-4-ethoxybenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
Comparison with Similar Compounds
1-Azido-4-ethoxybenzene can be compared with other azido-substituted aromatic compounds:
1-Azido-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Azido-4-nitrobenzene: Contains a nitro group, making it more reactive in certain conditions.
1-Azido-4-chlorobenzene: Features a chloro group, which can influence its reactivity and applications.
Uniqueness: this compound is unique due to its ethoxy group, which can influence its solubility and reactivity compared to other azido-substituted benzenes.
Properties
IUPAC Name |
1-azido-4-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-5-3-7(4-6-8)10-11-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDQVLYEAQRXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570548 | |
Record name | 1-Azido-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98488-09-6 | |
Record name | 1-Azido-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-4-ethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-azido-4-ethoxybenzene in the synthesis of the target triazole compound?
A1: this compound serves as the starting material in a two-step synthesis []. It reacts with ethyl 4,4-diethoxy-3-oxobutanoate under basic conditions. This reaction forms ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, which contains both protected formyl and carboxylic acid groups. Subsequent modifications of this intermediate then yield the target compound, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid.
Q2: Could you elaborate on the reaction between this compound and ethyl 4,4-diethoxy-3-oxobutanoate?
A2: While the research paper doesn't delve into the specific reaction mechanism, it highlights that the reaction occurs under base catalysis []. It's highly likely that this involves a 1,3-dipolar cycloaddition of the azide group in this compound with the activated alkyne moiety within ethyl 4,4-diethoxy-3-oxobutanoate. This type of reaction is commonly employed in the formation of triazole rings.
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